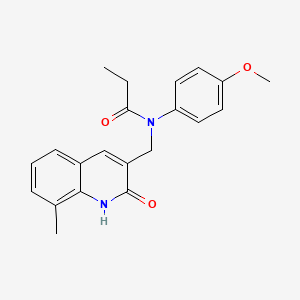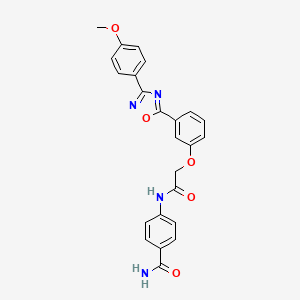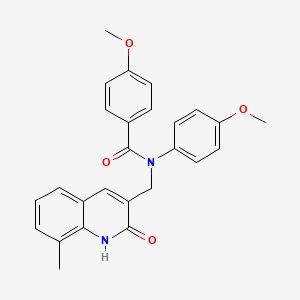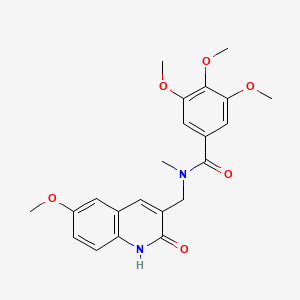
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide is its potential toxicity and side effects, which may limit its use in certain experiments or applications.
将来の方向性
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide, including the development of more efficient and cost-effective synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to determine the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide in human clinical trials.
合成法
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with N-methyl-3,4,5-trimethoxybenzamide. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide has been found to protect against beta-amyloid-induced neurotoxicity and improve cognitive function in animal models.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-24(22(26)14-10-18(28-3)20(30-5)19(11-14)29-4)12-15-8-13-9-16(27-2)6-7-17(13)23-21(15)25/h6-11H,12H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUFECHOHCCSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

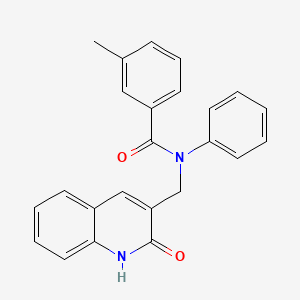
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)
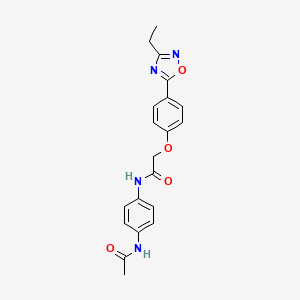
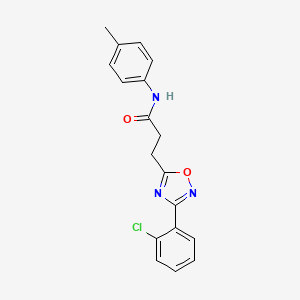
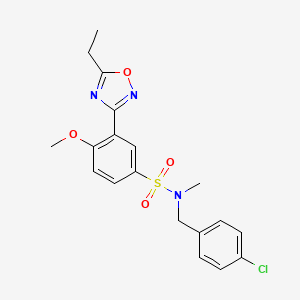

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
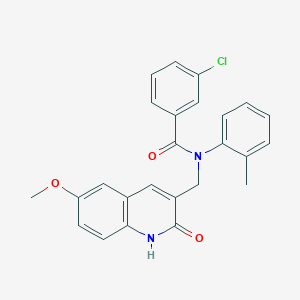

![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)
